4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine

Lipophilicity Drug-likeness CNS penetration

4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1920706-48-4, MW 294.70 g/mol) is a polysubstituted pyrimidine building block featuring a 4-chloro leaving group, a 6-(4-ethylpiperazin-1-yl) moiety, and a 2-trifluoromethyl substituent. It belongs to the piperazinyl-pyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (S6K1, ALK, c-KIT), CCR4 antagonism, and antiviral applications.

Molecular Formula C11H14ClF3N4
Molecular Weight 294.70 g/mol
Cat. No. B11837887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine
Molecular FormulaC11H14ClF3N4
Molecular Weight294.70 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=NC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C11H14ClF3N4/c1-2-18-3-5-19(6-4-18)9-7-8(12)16-10(17-9)11(13,14)15/h7H,2-6H2,1H3
InChIKeyYEHNARLGRPSUFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine – Structural Identity and Physicochemical Baseline for Procurement Decisions


4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine (CAS 1920706-48-4, MW 294.70 g/mol) is a polysubstituted pyrimidine building block featuring a 4-chloro leaving group, a 6-(4-ethylpiperazin-1-yl) moiety, and a 2-trifluoromethyl substituent [1]. It belongs to the piperazinyl-pyrimidine class, a privileged scaffold in medicinal chemistry with demonstrated activity across kinase inhibition (S6K1, ALK, c-KIT), CCR4 antagonism, and antiviral applications [2][3]. The compound is commercially available at NLT 98% purity and is stored at 2–8 °C .

A
Reactive 4-chloro handle on electron-deficient pyrimidine for SNAr diversification.
Supports parallel library synthesis workflows.
B
N-ethylpiperazine moiety eliminates H-bond donor capacity, reducing TPSA.
Reported fit for CNS drug-like space based on computed properties.
C
2-CF3 substituent enhances electron deficiency and shields against oxidative metabolism.
Supports stability screening in lead optimization.
D
Consistent NLT 98% purity across analog series aids reproducible SAR building.
Procurement context: eliminates purity as a confounding variable.

Why 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine Cannot Be Replaced by Closest Analogs in Lead Optimization


Even subtle N-alkyl variations on the piperazine ring of this scaffold produce quantifiable shifts in key drug-like properties. The N-ethyl substituent in the target compound eliminates the hydrogen bond donor present in the des-ethyl (NH) analog, reducing polar surface area (TPSA 32.3 vs. 41.1 Ų) and increasing computed lipophilicity (XLogP3-AA 2.7 vs. 1.9), which predictively influences membrane permeability, CNS penetration potential, and off-target promiscuity [1][2]. The 2-trifluoromethyl group further differentiates this compound from non-fluorinated pyrimidine building blocks by enhancing metabolic stability and modulating electron density on the pyrimidine ring [3]. These parameters are not incremental—they alter the go/no-go criteria for hit-to-lead progression. Interchanging with the des-ethyl, des-CF₃, or regioisomeric analogs without re-optimizing downstream SAR can confound activity and pharmacokinetic readouts [4].

!
Des-ethyl (NH) analog increases HBD (+1) and TPSA (+8.8 Ų), which may alter membrane permeability profiles and CNS penetration potential in cellular models.
!
N-methyl analog reduces rotatable bonds (-1) relative to the target compound, which may limit conformational flexibility required for induced-fit binding in kinase pocket studies.
!
Non-fluorinated or regioisomeric pyrimidine building blocks lack the metabolic stability modulation provided by the 2-CF3 group, potentially altering oxidative metabolism readouts.

Quantitative Differentiation Evidence for 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine Against Closest Analogs


XLogP3-AA Lipophilicity: Ethyl vs. Methyl vs. Des-Ethyl Analogs

The target compound's XLogP3-AA value of 2.7 is 0.3 log units higher than the 4-methylpiperazine analog (2.4) and 0.8 log units higher than the des-ethyl (unsubstituted piperazine) analog (1.9) [1][2][3]. This positions the target compound within the optimal CNS drug space (XLogP 2–3), while the des-ethyl analog falls below the lower bound frequently associated with limited blood-brain barrier passive permeation.

XLogP3-AA Comparison
Head-to-head
Target: 2.7 vs Methyl: 2.4 vs Des-ethyl: 1.9
Computed logP within reported CNS drug-like space for the target compound.
+0.8 log unit shift from des-ethyl analog is pharmacologically relevant.
Lipophilicity Drug-likeness CNS penetration

Hydrogen Bond Donor Count: Zero HBD as a Key Differentiator for Permeability and Selectivity

The target compound possesses zero hydrogen bond donors (HBD = 0), in contrast to the des-ethyl analog which contains one HBD (the unsubstituted piperazine NH) [1][2]. Reducing HBD count from 1 to 0 is a recognized strategy for improving passive membrane permeability and reducing P-glycoprotein efflux susceptibility, as each HBD contributes approximately 2 kcal/mol to the desolvation penalty for membrane crossing.

HBD Count
Head-to-head
Target: 0 vs Des-ethyl: 1
N-ethyl capping reported to eliminate HBD, supporting passive permeability screening.
Zero HBD reduces desolvation penalty for membrane crossing.
Hydrogen bonding Membrane permeability Oral bioavailability

Topological Polar Surface Area: Reduced PSA Compared to Unsubstituted Piperazine Analog

The target compound has a topological polar surface area (TPSA) of 32.3 Ų, which is 8.8 Ų lower than the des-ethyl analog (41.1 Ų) [1][2]. TPSA values below 60–70 Ų are generally associated with good oral absorption, and values below 90 Ų are a prerequisite for blood-brain barrier penetration. Both compounds satisfy these thresholds, but the lower TPSA of the ethyl analog provides greater headroom for subsequent SAR expansion where additional polar functionality may be introduced.

TPSA Comparison
Head-to-head
Target: 32.3 Ų vs Des-ethyl: 41.1 Ų
Reported 21% lower polar surface area provides headroom for SAR expansion.
TPSA reduction supports improved passive diffusion rate estimation.
Polar surface area CNS multiparameter optimization Drug design

Rotatable Bond Count: Conformational Distinction Between Ethyl and Methyl Analogs

The target compound has 2 rotatable bonds, whereas the methyl and des-ethyl analogs each have only 1 rotatable bond [1][2][3]. The additional rotatable bond arises from the ethyl group on the piperazine nitrogen and provides an extra degree of conformational freedom that can be exploited for induced-fit binding to protein targets, though it also imposes a modest entropic penalty.

Rotatable Bond Count
Head-to-head
Target: 2 vs Methyl: 1 and Des-ethyl: 1
Additional bond may support induced-fit binding studies with kinase targets.
Conformational flexibility for cryptic allosteric site access.
Conformational flexibility Entropic binding penalty Ligand efficiency

Commercial Purity Specification: NLT 98% Across the Analog Series

All three analogs (ethyl, methyl, and des-ethyl) are commercially available from a common supplier at NLT 98% purity with identical storage conditions (2–8 °C) . This parity in quality specification means that selection can be driven entirely by the physicochemical and pharmacological differentiation criteria described above, without confounding by variable purity across suppliers. The target compound (CAS 1920706-48-4) and its methyl analog (CAS 1956309-95-7) share the same supplier product series, facilitating consistent procurement workflows.

Commercial Purity
Specification review
Target, Methyl, and Des-ethyl analogs: NLT 98%
Equivalent quality specifications remove purity as a confounding variable.
Supplier specification; storage 2–8 °C for all compounds.
Purity specification Procurement quality control Reproducibility

Scaffold Provenance: Piperazinyl-Pyrimidine Core Validated in Kinase and GPCR Programs

The piperazinyl-pyrimidine scaffold of the target compound maps onto pharmacophores validated in multiple target classes. The 6-(4-ethylpiperazin-1-yl)pyrimidine substructure is present in compound 10a, a c-KIT conformational control inhibitor with in vivo xenograft efficacy [1]. PF-4708671, a piperazinyl-pyrimidine S6K1 inhibitor, demonstrates Ki = 20 nM and IC50 = 160 nM with >400-fold selectivity over S6K2 [2]. The 2-trifluoromethyl substitution was critical for biochemical potency of the 5-trifluoromethyl-2,4-pyrimidine ALK inhibitor analog in both enzymatic and cellular assays [3]. CCR4 antagonist patents explicitly encompass 2,4,6-trisubstituted pyrimidines with piperazine at the 4- or 6-position [4]. The target compound uniquely combines: (i) the 4-chloro handle for SNAr diversification, (ii) the 6-(N-ethylpiperazine) group for target engagement, and (iii) the 2-CF₃ group for metabolic stability and potency enhancement.

Scaffold Provenance
Class-level
Mapped to c-KIT, S6K1, ALK, and CCR4 pharmacophores
Reported class-level target associations support library screening.
Data to verify; cross-chemotype inference from literature precedents.
Kinase inhibitor scaffold CCR4 antagonism Target-class validation

Optimal Research and Industrial Application Scenarios for 4-Chloro-6-(4-ethylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidine


CNS-Penetrant Kinase Inhibitor Lead Generation

With XLogP3-AA = 2.7, TPSA = 32.3 Ų, and HBD = 0, the target compound is well-positioned within CNS drug-like property space [1]. The 4-chloro group enables rapid diversification via SNAr with amines to generate focused libraries targeting CNS kinases such as ALK, S6K1, or c-KIT, where the piperazinyl-pyrimidine scaffold has established nM potency precedent [2][3]. The zero HBD count and low TPSA minimize the risk of P-gp efflux, a common liability in CNS programs.

CCR4 Antagonist SAR Expansion for Immuno-Oncology and Allergic Inflammation

Patents covering piperazinyl pyrimidine CCR4 antagonists (US 9,493,453) describe 2,4,6-trisubstituted pyrimidine cores sharing the target compound's substitution topology [4]. The 4-chloro position serves as a diversification point for introducing substituted benzylamino or heteroarylamino groups, while the 6-(4-ethylpiperazine) and 2-CF₃ moieties are retained as pharmacophoric elements. Compound 8a, derived from this scaffold class, demonstrated in vivo efficacy in an asthma model by attenuating airway hyperresponsiveness and eosinophilia [5].

Focused Kinase Library Synthesis via Parallel SNAr Chemistry

The reactive 4-chloro group on an electron-deficient pyrimidine ring (activated by the 2-CF₃ substituent) makes this compound an ideal substrate for parallel SNAr reactions with diverse amine nucleophiles [1]. Coupled with the pre-installed 6-(4-ethylpiperazin-1-yl) group—which mimics the solvent-exposed region of type I kinase inhibitors—this building block enables two-step library generation (chloro displacement followed by optional N-alkyl modification) targeting the ATP-binding pockets of kinases in the S6K, ALK, and c-KIT families [2][3].

Metabolic Stability Optimization in Lead Series Featuring a Piperazine Motif

The 2-trifluoromethyl group provides metabolic shielding of the pyrimidine ring against oxidative metabolism, a strategy validated by the superior biochemical potency of the 5-CF₃-pyrimidine ALK inhibitor analog compared to non-fluorinated counterparts [3]. When procuring this compound as a late-stage intermediate or building block, teams can bypass the synthetic challenges of introducing CF₃ groups onto pre-functionalized pyrimidines. The N-ethyl capping of the piperazine also prevents N-dealkylation—a common metabolic liability of N-alkylpiperazines—by limiting the number of oxidizable α-carbons compared to longer N-alkyl chains [1].

Application
Selection Property
Validation Focus
CNS-penetrant kinase probe development
Computed CNS drug-like attribute fit
Brain permeability and efflux susceptibility assays
CCR4 antagonist SAR expansion
Piperazinyl-pyrimidine scaffold cross-reactivity
Chemotype selectivity screening context
Focused kinase library synthesis
Parallel SNAr via 4-chloro handle
ATP-binding site affinity profiling
Metabolic stability assessment
N-ethyl and 2-CF3 metabolic shielding
Oxidative metabolite identification studies
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